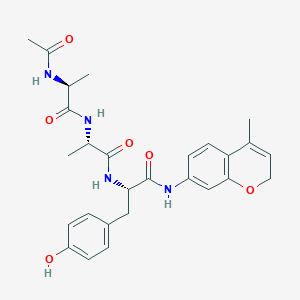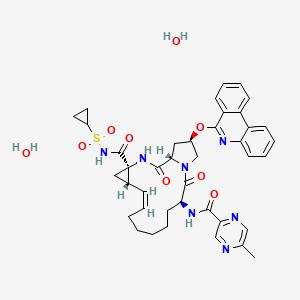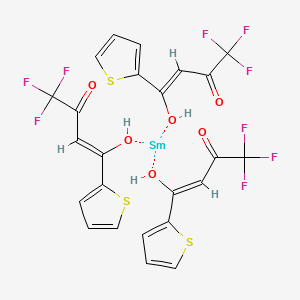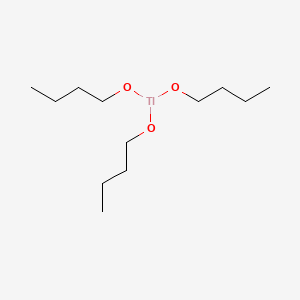
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Vue d'ensemble
Description
“(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid” is a chemical compound with the CAS Number: 850567-91-8 . It has a molecular weight of 182.07 and its IUPAC name is 4-tert-butyl-1-cyclohexen-1-ylboronic acid .
Synthesis Analysis
This compound is a versatile reagent for Suzuki-Miyaura cross-coupling . It is also used as protecting groups to eliminate unwanted side reactions .Molecular Structure Analysis
The InChI code for this compound is1S/C10H19BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h6,8,12-13H,4-5,7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
As mentioned earlier, this compound is a reagent in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.Physical And Chemical Properties Analysis
The compound is slightly soluble in water . Its melting point is reported to be between 166°C to 170°C .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling
One of the primary applications of 4-t-Butylcyclohexen-1-ylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The compound acts as a boron reagent, which can couple with aryl or vinyl halides under the presence of a palladium catalyst to synthesize various biaryl or styrenic compounds. These compounds are significant in the development of pharmaceuticals and advanced materials.
Protecting Groups in Synthesis
This boronic acid derivative is used as a protecting group to prevent unwanted side reactions during chemical synthesis . Protecting groups are vital in multi-step organic syntheses where functional groups may interfere with each other. By temporarily modifying the reactive sites, chemists can achieve higher yields and purities in their target molecules.
Biological Studies
The compound’s structural motif is found in various natural products, which makes it a candidate for biological studies . Researchers can use it to synthesize analogs of natural compounds, aiding in the understanding of biological pathways and the discovery of new drugs.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, such as (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, transfers its organic group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, is a key step in various biochemical synthesis pathways . The product of this reaction can be used as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and natural products .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its absorption and distribution in biological systems.
Result of Action
The primary result of the action of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules.
Action Environment
The efficacy and stability of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert atmosphere and at temperatures below -20°C . This suggests that exposure to oxygen and higher temperatures may affect its stability and reactivity.
Propriétés
IUPAC Name |
(4-tert-butylcyclohexen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h6,8,12-13H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJWLDFYBBQYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656874 | |
| Record name | (4-tert-Butylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-91-8 | |
| Record name | B-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-tert-Butylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



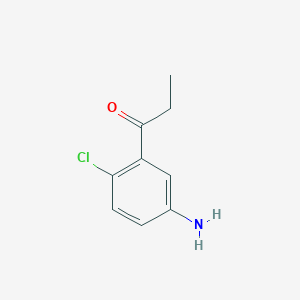


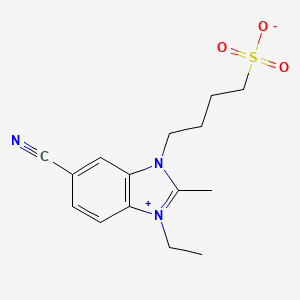

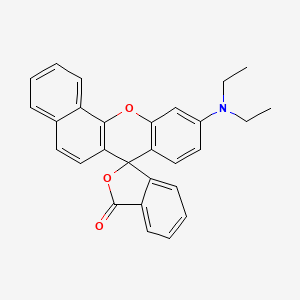
![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)
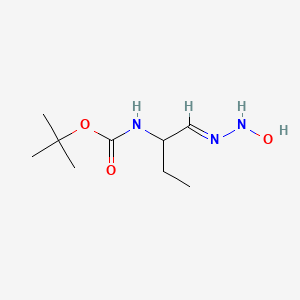
![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)
